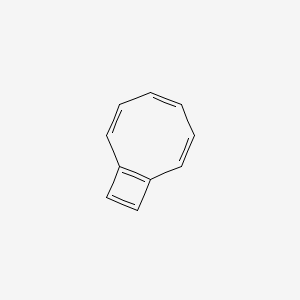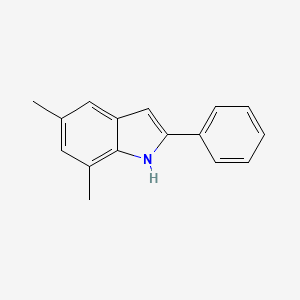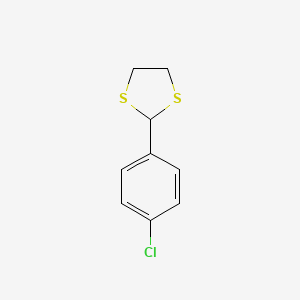
1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-(p-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClS2 It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(p-chlorophenyl)- can be synthesized through the reaction of p-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1,3-dithiolane derivatives often involves the use of recyclable catalysts such as DABCO-based ionic liquids. These catalysts offer advantages such as reduced reaction times, high yields, and environmentally friendly conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolane, 2-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-(p-chlorophenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-dithiolane, 2-(p-chlorophenyl)- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role as a protecting group in organic synthesis or its biological activity in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with a different ring structure.
1,3-Dithiane: A related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
1,3-Dithiolane, 2-(p-chlorophenyl)- is unique due to its specific substitution pattern and the presence of the p-chlorophenyl group. This substitution imparts distinct chemical properties and reactivity compared to other dithiolane derivatives .
Eigenschaften
CAS-Nummer |
23229-32-5 |
|---|---|
Molekularformel |
C9H9ClS2 |
Molekulargewicht |
216.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
OCPZVXIFXYBOHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
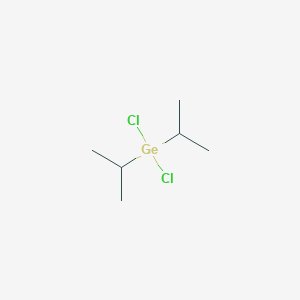
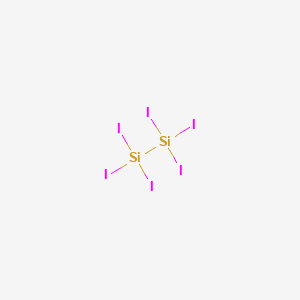
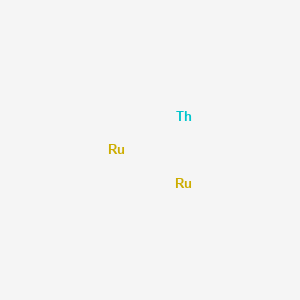
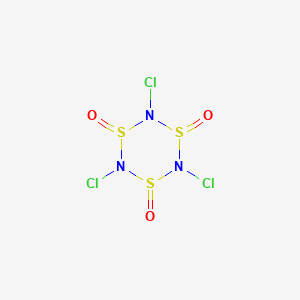
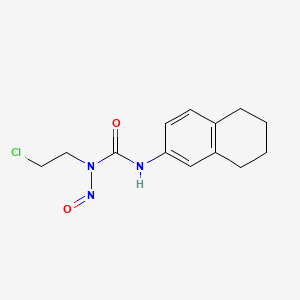
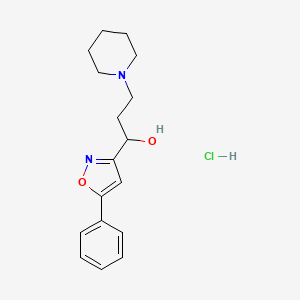
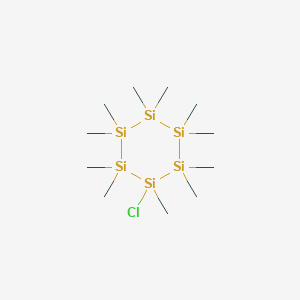
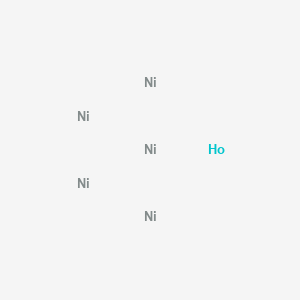
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
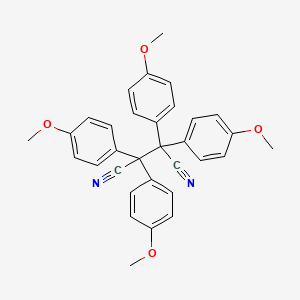
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
